molecular formula C15H14ClN3O4S B563860 Cefaclor-d5 CAS No. 1426173-90-1

Cefaclor-d5

Número de catálogo: B563860
Número CAS: 1426173-90-1
Peso molecular: 372.835
Clave InChI: QYIYFLOTGYLRGG-IMLLATIOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefaclor-d5 is a deuterated form of cefaclor, a second-generation cephalosporin antibiotic. The deuterium atoms in this compound replace the hydrogen atoms, which can be useful in various pharmacokinetic studies. Cefaclor itself is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria, commonly used to treat infections such as pneumonia, ear infections, skin infections, and urinary tract infections .

Aplicaciones Científicas De Investigación

Pharmacokinetics

Cefaclor-d5 is extensively utilized as an internal standard in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) for quantifying cefaclor in biological samples. The stable isotope labeling allows for precise measurement of drug concentrations in human plasma, enhancing the accuracy of pharmacokinetic assessments.

Methodology

A validated LC-ESI-MS/MS method employing this compound as an internal standard has been developed. The method involves:

  • Sample Preparation : One-step protein precipitation using methanol.
  • Chromatographic Conditions : Utilization of an Ultimate XB C18 column with gradient elution.
  • Detection : Multiple reaction monitoring mode with specific fragment ion pairs for cefaclor and this compound.

The linear range for this method spans from 20.0 to 10,000.0 ng/mL, demonstrating high sensitivity and reliability (R² > 0.9900) .

Therapeutic Drug Monitoring

This compound plays a crucial role in therapeutic drug monitoring (TDM), particularly in assessing the bioavailability and pharmacokinetic profiles of cefaclor formulations. For instance, a study comparing two oral formulations of cefaclor found that pharmacokinetic parameters such as Cmax and AUC were effectively analyzed using this compound as a reference standard .

Case Study: Bioequivalence Study

In a bioequivalence trial involving healthy subjects, both fasting and postprandial states were evaluated using this compound to ensure accurate measurement of drug absorption and metabolism. The study reported geometric mean ratios for key pharmacokinetic parameters within acceptable bioequivalence ranges, confirming the utility of this compound in clinical evaluations .

Metabolic Research

The application of this compound extends to metabolic research where it aids in understanding the metabolic pathways of cefaclor. By tracking the metabolism of cefaclor through stable isotope labeling, researchers can elucidate the drug's biotransformation processes and identify metabolites.

Example Findings

Research indicates that cefaclor can induce serum sickness-like diseases (SSLD) in certain populations, particularly children under five years old . Understanding the metabolic pathways through which cefaclor acts can help in predicting adverse reactions and tailoring treatment protocols.

Summary of Findings

The following table summarizes key applications and findings related to this compound:

ApplicationMethodology/FindingsReferences
PharmacokineticsLC-ESI-MS/MS method with linear range 20.0 - 10,000 ng/mL; high sensitivity
Therapeutic Drug MonitoringBioequivalence study showing acceptable pharmacokinetic parameter ranges
Metabolic ResearchInsights into SSLD incidence in children; metabolic pathway elucidation

Mecanismo De Acción

Target of Action

Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting this process, this compound prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .

Pharmacokinetics

This compound, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .

Result of Action

The molecular and cellular effects of this compound’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of cefaclor-d5 involves several steps, including silylation, acylation, condensation, acid hydrolysis, extraction, cleaning, decoloring, and crystallization . The process starts with the silylation of 7-aminocephalosporanic acid (7-ACCA) and potassium ®-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate. This is followed by acylation and condensation reactions to form the this compound intermediate. Acid hydrolysis is then performed to remove protecting groups, followed by extraction and cleaning to purify the compound. Finally, decoloring and crystallization steps are carried out to obtain the final this compound product .

Industrial Production Methods

Industrial production methods for this compound are similar to those used for cefaclor, with modifications to incorporate deuterium atoms. The process involves large-scale synthesis using the same reaction steps but optimized for industrial-scale production. The key steps include the preparation of cefaclor crystals, pretreatment of main and auxiliary materials, weighing, mixing, forming, and packaging .

Análisis De Reacciones Químicas

Types of Reactions

Cefaclor-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups, which can be used for further studies and applications .

Comparación Con Compuestos Similares

Actividad Biológica

Cefaclor-d5 is a deuterated form of cefaclor, a second-generation cephalosporin antibiotic. This compound is primarily utilized in the treatment of various bacterial infections. Understanding its biological activity involves analyzing its antibacterial efficacy, pharmacokinetics, and potential adverse effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity.

Antibacterial Activity

Cefaclor exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, primarily by binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, leading to cell lysis .

Efficacy Against Specific Bacteria

The following table summarizes cefaclor's activity against various bacterial strains:

Bacterial Strain Activity
Gram-positive
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective
Streptococcus pyogenesEffective
Gram-negative
Escherichia coliHighly effective
Haemophilus influenzaeEffective (including resistant strains)
Klebsiella pneumoniaeEffective
Proteus mirabilisHighly effective

Cefaclor has shown significant potency against Enterobacteriaceae, particularly Escherichia coli and Proteus mirabilis, where it outperforms other cephalosporins like cephalexin . In laboratory studies, cefaclor demonstrated effective bactericidal activity at concentrations close to its minimum inhibitory concentration (MIC) .

Pharmacokinetics

Cefaclor is well absorbed after oral administration, with bioavailability not significantly affected by food intake. The pharmacokinetic profile of this compound shows similarities to its non-deuterated counterpart, with key parameters illustrated in the following table:

Parameter Value
Cmax (ng/mL) 7006.52 ± 2032.34
AUC (0-∞) 97.95% (CI: 96.52%–99.41%)
Tmax (h) Varies based on formulation
Protein Binding 23.5%

The drug is primarily excreted unchanged in urine, with approximately 60-85% eliminated within eight hours post-administration .

Case Studies and Adverse Effects

While cefaclor is generally well-tolerated, several case studies have documented adverse reactions associated with its use. A notable report described eight cases of serum sickness-like disease (SSLD) following cefaclor treatment in children under five years old. Clinical features included cutaneous reactions, arthralgias, and moderate hyperthermia, with hospitalization required in half of the cases . The benign nature of these reactions upon discontinuation of the drug highlights the importance of monitoring for adverse effects during treatment.

Propiedades

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-IMLLATIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The resultant crude protected Cefaclor mixture is worked up by treating with a mixture of 13.5 ml ice-water and 2.0 ml concentrated HCl and stirred for 25 minutes while cooling with ice. The aqueous phase is separated off and the organic phase is back-extracted with 1.25 ml ice-water. The combined aqueous phases are mixed with 30 ml dimethylformamide, and the resulting suspension is cooled to 15° C., filtered and the solid washed with 8 ml dimethylformamide, which are added to the filtrate. The final solution is treated slowly with concentrated aqueous ammonia to bring the pH to 6.8. The cristalline suspension is stirred at 20° C. for 1 hour, filtered and the crystals washed with 16 ml acetone. After drying, 5.86 g of the title compound were obtained as dimethylformamide solvate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
13.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?

A1: this compound is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like this compound offers several analytical advantages:

    Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?

    A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:

    Descargo de responsabilidad e información sobre productos de investigación in vitro

    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.